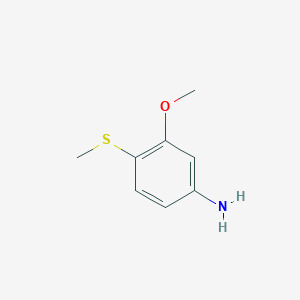

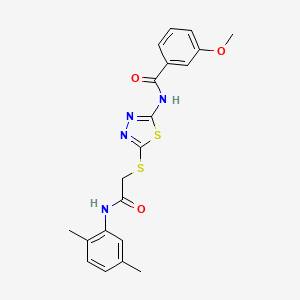

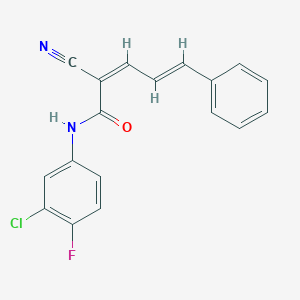

![molecular formula C17H11NO5 B2999070 2-(苯并[d][1,3]二噁杂环-5-基)-1-氧代-1,2-二氢异喹啉-4-甲酸 CAS No. 1429901-74-5](/img/structure/B2999070.png)

2-(苯并[d][1,3]二噁杂环-5-基)-1-氧代-1,2-二氢异喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和结构分析

合成和 DFT 计算: 与感兴趣的化学结构密切相关的杂环化香豆素衍生物的合成已经有效地进行。密度泛函理论 (DFT) 计算用于研究平衡几何、电子结构和非线性光学 (NLO) 性质。这些研究提供了对这种化合物在材料科学和光物理学研究中潜在应用的见解 (Halim 和 Ibrahim,2017)。

有机锡羧酸盐合成: 已经合成了一系列基于酰胺羧酸的有机锡羧酸盐。通过各种光谱方法和 X 射线晶体学阐明了这些合成衍生的复杂分子结构,包括它们的超分子结构,表明在材料科学和配位化学中的应用 (Xiao 等人,2013)。

光物理和生物活性

聚集增强发射的调谐: 对 1,8-萘二甲酰亚胺基化合物(与感兴趣的化合物具有结构相似性)的研究表明,它们能够在水-DMF 溶液中形成纳米聚集体,表现出聚集增强发射。对这些化合物的 photo 物理性质进行了彻底的研究,为它们在光学材料和传感器中的潜在应用提供了基础 (Srivastava 等人,2016)。

萘二甲酰亚胺衍生物的细胞毒活性: 已经探索了包含非蛋白质氨基酸的 1,8-萘二甲酰亚胺衍生物的合成和细胞毒活性。这些化合物在微摩尔浓度下对肿瘤细胞生长表现出显着的抑制作用,表明在癌症治疗中的潜在应用 (Marinov 等人,2019)。

作用机制

Target of Action

Similar compounds have shown activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells .

生化分析

Biochemical Properties

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This interaction is significant because it can modulate the production of prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, its inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and subsequent biological effects.

Subcellular Localization

The subcellular localization of 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular energy metabolism.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO5/c19-16-12-4-2-1-3-11(12)13(17(20)21)8-18(16)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPIOIPLISXJNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=C(C4=CC=CC=C4C3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

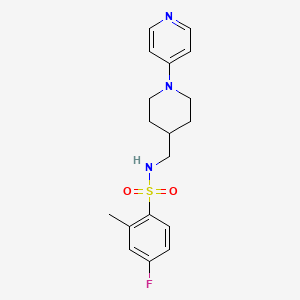

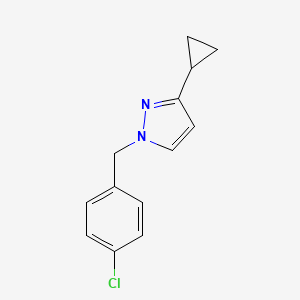

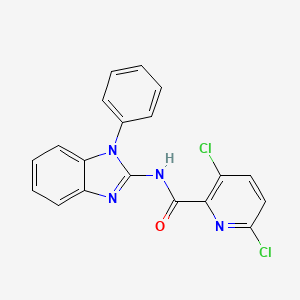

![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)

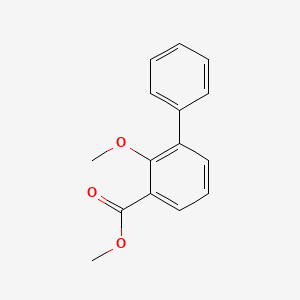

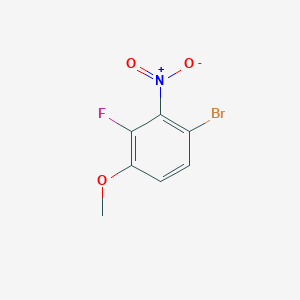

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)

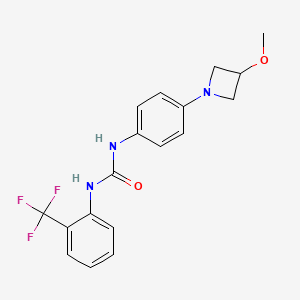

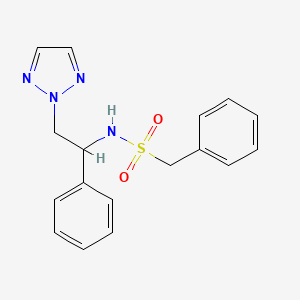

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999010.png)